molecular formula C11H16ClN3 B3262985 1-(6-Chloropyridin-3-yl)-4-ethylpiperazine CAS No. 364794-24-1

1-(6-Chloropyridin-3-yl)-4-ethylpiperazine

Cat. No.: B3262985
CAS No.: 364794-24-1
M. Wt: 225.72 g/mol
InChI Key: WWZHDNWJZVUYRA-UHFFFAOYSA-N
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Description

1-(6-Chloropyridin-3-yl)-4-ethylpiperazine is an organic compound that features a piperazine ring substituted with a 6-chloropyridinyl group and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(6-Chloropyridin-3-yl)-4-ethylpiperazine can be synthesized through a multi-step process:

    Starting Materials: The synthesis begins with 6-chloropyridine and 4-ethylpiperazine.

    Reaction Conditions: The 6-chloropyridine is first activated using a suitable base such as sodium hydride in an aprotic solvent like dimethylformamide.

    Nucleophilic Substitution: The activated 6-chloropyridine undergoes nucleophilic substitution with 4-ethylpiperazine under reflux conditions to yield the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction parameters such as temperature, pressure, and solvent choice are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Chloropyridin-3-yl)-4-ethylpiperazine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chloropyridinyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products:

    Oxidation: Formation of corresponding pyridine N-oxide derivatives.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

1-(6-Chloropyridin-3-yl)-4-ethylpiperazine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pesticides.

Mechanism of Action

The mechanism of action of 1-(6-Chloropyridin-3-yl)-4-ethylpiperazine involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to various receptors and enzymes, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

  • 1-(6-Chloropyridin-3-yl)-4-methylpiperazine
  • 1-(6-Chloropyridin-3-yl)-4-phenylpiperazine

Comparison:

  • Uniqueness: The ethyl group in 1-(6-Chloropyridin-3-yl)-4-ethylpiperazine provides distinct steric and electronic properties compared to its methyl and phenyl analogs.
  • Applications: While all these compounds may share similar applications, the specific substituents can influence their binding affinity and selectivity towards different molecular targets.

Properties

IUPAC Name

1-(6-chloropyridin-3-yl)-4-ethylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3/c1-2-14-5-7-15(8-6-14)10-3-4-11(12)13-9-10/h3-4,9H,2,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWZHDNWJZVUYRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=CN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301266565
Record name 1-(6-Chloro-3-pyridinyl)-4-ethylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301266565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

364794-24-1
Record name 1-(6-Chloro-3-pyridinyl)-4-ethylpiperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=364794-24-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(6-Chloro-3-pyridinyl)-4-ethylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301266565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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